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molecular formula C12H13NO2 B8631214 N-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide

N-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide

Cat. No. B8631214
M. Wt: 203.24 g/mol
InChI Key: UYOZHOUPIHNUJN-UHFFFAOYSA-N
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Patent
US08569294B2

Procedure details

N-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-acetamide (16.5 g, 81 mmol) was added to 3N aqueous hydrochloric acid (270 ml) and stirred at 100° C. for 5 hours. After removal of the solvent, the precipitate was filtered, washed with ethanol, and dried to give 2-amino-3,4-dihydro-2H-naphthalen-1-one hydrochloride (16.0 g, 81 mmol, 100%) as white crystals.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5][CH2:4][CH:3]1[NH:12]C(=O)C.[ClH:16]>>[ClH:16].[NH2:12][CH:3]1[CH2:4][CH2:5][C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[C:2]1=[O:1] |f:2.3|

Inputs

Step One
Name
Quantity
16.5 g
Type
reactant
Smiles
O=C1C(CCC2=CC=CC=C12)NC(C)=O
Name
Quantity
270 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at 100° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the solvent
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
Cl.NC1C(C2=CC=CC=C2CC1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 81 mmol
AMOUNT: MASS 16 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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